molecular formula C15H20N2O2 B7588611 (4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanone

(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanone

Cat. No. B7588611
M. Wt: 260.33 g/mol
InChI Key: SSQAPKUMEDFDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanone, commonly known as HPIQ, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. HPIQ is a synthetic compound that was first synthesized in 2008 and has since been studied for its potential use in treating various medical conditions.

Mechanism of Action

HPIQ works by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species. This inhibition leads to a reduction in inflammation and oxidative stress, which are associated with various diseases.
Biochemical and Physiological Effects:
Studies have shown that HPIQ has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, HPIQ has been shown to improve mitochondrial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using HPIQ in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities with a high degree of purity. However, one limitation is that HPIQ has not yet been extensively studied in vivo, which means that its potential therapeutic applications are not fully understood.

Future Directions

There are several future directions for research on HPIQ. One area of research is the potential use of HPIQ in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of HPIQ in treating cancer, as it has been shown to have anti-cancer properties. Additionally, more research is needed to fully understand the mechanism of action of HPIQ and its potential therapeutic applications.

Synthesis Methods

The synthesis of HPIQ involves the reaction of piperidine and tetrahydroisoquinoline with formaldehyde, followed by a reduction reaction to form the final product. The synthesis method has been optimized over time to improve the yield and purity of the compound.

Scientific Research Applications

HPIQ has been studied for its potential use in treating a variety of medical conditions. Research has shown that HPIQ has anti-inflammatory properties and can reduce the production of reactive oxygen species, which are associated with various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-12-6-9-17(10-7-12)15(19)14-13-4-2-1-3-11(13)5-8-16-14/h1-4,12,14,16,18H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQAPKUMEDFDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2C3=CC=CC=C3CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxypiperidin-1-yl)-(1,2,3,4-tetrahydroisoquinolin-1-yl)methanone

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